molecular formula C10H6F3NO B581000 8-(Trifluoromethyl)isoquinolin-1-OL CAS No. 1357945-74-4

8-(Trifluoromethyl)isoquinolin-1-OL

Cat. No.: B581000
CAS No.: 1357945-74-4
M. Wt: 213.159
InChI Key: VCDDASAITBMQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethyl)isoquinolin-1-OL is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Chemical Reactions Analysis

8-(Trifluoromethyl)isoquinolin-1-OL undergoes various chemical reactions, including:

Major products formed from these reactions include N-oxides, amines, and substituted isoquinoline derivatives .

Scientific Research Applications

8-(Trifluoromethyl)isoquinolin-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)isoquinolin-1-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to unique bioactivities. The compound can inhibit certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

8-(Trifluoromethyl)isoquinolin-1-OL can be compared with other fluorinated isoquinoline derivatives, such as:

Properties

IUPAC Name

8-(trifluoromethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-4-5-14-9(15)8(6)7/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDDASAITBMQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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